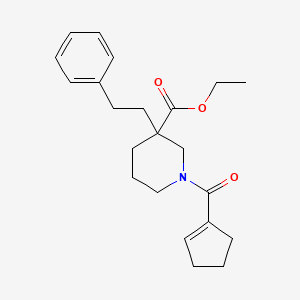
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness. CRL-40,940 is a modified version of Modafinil, a popular wakefulness-promoting drug used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness, alertness, and vigilance in animal models and human clinical trials. It has also been shown to improve cognitive function, memory, and attention. In addition, it has been shown to have neuroprotective effects and may help to prevent cognitive decline associated with aging and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it has a long half-life, which makes it suitable for use in animal models and human clinical trials. It also has a low potential for abuse and addiction, which makes it a safer alternative to other wakefulness-promoting drugs such as amphetamines. One limitation of this compound is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide and its potential use in treating cognitive impairment associated with neurodegenerative diseases.
2. More research is needed to determine the long-term safety and efficacy of this compound.
3. Studies are needed to investigate the potential use of this compound in enhancing athletic performance and reducing fatigue.
4. Further research is needed to explore the potential use of this compound in treating other sleep disorders such as restless leg syndrome.
5. Studies are needed to investigate the potential use of this compound in treating depression and other mood disorders.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is synthesized by the condensation of 4-chlorobenzaldehyde and 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The carboxylic acid group is then protected with tert-butyldimethylsilyl chloride, and the resulting intermediate is cyclized with triethylamine and 1,1'-carbonyldiimidazole to form the pyrrolidine ring.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It has also been studied for its potential use in treating cognitive impairment associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-2-5-14(12-13)17-6-3-11-21(17)18(22)20-16-9-7-15(19)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWFFIBEMVUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![2-(2,2-dimethylpropanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061867.png)
![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6061886.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
![2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)